1-(cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Secure 1-(cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole (CAS 2097950-91-7) to construct matched-pair BTK inhibitor series. The N1-cyclobutylmethyl group provides distinct steric/conformational profiles versus cyclopropylmethyl or cyclopentyl analogs, while 6-CF₃ modulates core electron density and lipophilicity. Ideal for SAR studies mapping ATP-binding pocket tolerance. Source from ≥2 independent vendors at ≥98% purity for inter-lot reproducibility in biochemical IC₅₀ and Caco-2 permeability screening.

Molecular Formula C11H12F3N3
Molecular Weight 243.23 g/mol
CAS No. 2097950-91-7
Cat. No. B1480917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole
CAS2097950-91-7
Molecular FormulaC11H12F3N3
Molecular Weight243.23 g/mol
Structural Identifiers
SMILESC1CC(C1)CN2C=CN3C2=CC(=N3)C(F)(F)F
InChIInChI=1S/C11H12F3N3/c12-11(13,14)9-6-10-16(4-5-17(10)15-9)7-8-2-1-3-8/h4-6,8H,1-3,7H2
InChIKeyYTNSMEZEVLXBME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole (CAS 2097950-91-7): Core Scaffold, Physicochemical Profile, and Research-Grade Procurement Baseline


1-(Cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole (CAS 2097950-91-7) is a synthetic heterocyclic small molecule (MF: C₁₁H₁₂F₃N₃; MW: 243.23 g/mol) built on the imidazo[1,2-b]pyrazole fused bicyclic core . The compound features a cyclobutylmethyl substituent at the N1 position and a trifluoromethyl group at the C6 position of the pyrazole ring. This scaffold has been disclosed in patents as a framework for Bruton's tyrosine kinase (BTK) modulation [1] and GPR119 receptor modulation [2], establishing its relevance to medicinal chemistry programs targeting oncology, inflammation, and metabolic disease. The compound is supplied as a research-grade building block (typical purity ≥95–98%) by multiple catalog vendors .

Why 1-(Cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole Cannot Be Interchanged with In-Class Analogs: Structural Determinants of Target Engagement and Physicochemical Divergence


Although the imidazo[1,2-b]pyrazole scaffold is shared across multiple research compounds, substitution at the N1 and C6 positions fundamentally alters key molecular properties governing target binding and pharmacokinetic behavior. The cyclobutylmethyl group at N1 provides a specific steric and conformational profile distinct from methyl, isopropyl, cyclopentyl, or cyclopropylmethyl analogs [1]. Published structure–activity relationship (SAR) studies on imidazo[1,2-b]pyrazole-7-carboxamides demonstrate that N1 substitution alone can shift cytotoxic IC₅₀ values by more than an order of magnitude across cancer cell lines . The 6-CF₃ substituent further modulates electron density on the heterocyclic core and contributes a predictable lipophilicity increment, affecting both target affinity and metabolic stability relative to non-fluorinated or alternatively halogenated analogs [2]. Generic substitution within this chemical series therefore carries a high risk of altered potency, selectivity, and developability profiles.

Quantitative Differentiation Evidence for 1-(Cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole (CAS 2097950-91-7) Versus Closest Analogs


N1 Substituent Topological Divergence: Cyclobutylmethyl vs. Cyclopentyl and Cyclopropylmethyl Analogs

The N1-cyclobutylmethyl group in the target compound introduces a distinct ring size and conformational constraint compared to the direct N1-cyclopentyl analog (CAS 2098011-75-5) and the N1-cyclopropylmethyl analog (CAS 2098030-83-0). The cyclobutyl ring imposes a puckered conformation with a bond angle of approximately 88–90° (vs. ~108° for cyclopentane), altering the spatial orientation of the heterocyclic core within a target binding pocket [1]. In published SAR studies on the imidazo[1,2-b]pyrazole series, replacement of the N1 substituent from methyl to bulkier cycloalkylmethyl groups produced up to 15-fold shifts in cytotoxic IC₅₀ values (e.g., IC₅₀ range: 0.18–3.0 μM) depending on cell line context . The cyclobutylmethyl group occupies a topological space that is measurably distinct from both smaller (methyl, ethyl) and larger (cyclopentyl) N1 substituents.

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Predicted Lipophilicity Comparison: N1-Cyclobutylmethyl-6-CF₃ vs. N1-Cyclopropylmethyl-6-CF₃ Imidazo[1,2-b]pyrazole

The predicted octanol–water partition coefficient (LogP) for the target compound is estimated to be higher than that of the N1-cyclopropylmethyl analog (CAS 2098030-83-0) owing to the additional methylene unit in the cyclobutyl ring. The cyclopropylmethyl analog has a reported ACD/LogP of 2.24 [1]. Extrapolating from the known LogP contribution of a methylene group (~+0.5 LogP units), the target compound is predicted to exhibit an ACD/LogP of approximately 2.7–2.9. This increased lipophilicity is expected to enhance passive membrane permeability while potentially reducing aqueous solubility relative to smaller N1-substituted analogs [2].

Physicochemical Property Prediction Drug-like Property Optimization ADME Profiling

Synthetic Accessibility and Building Block Availability: Cyclobutylmethyl-6-CF₃ vs. Alternative N1-Substituted Imidazo[1,2-b]pyrazoles

The target compound (CAS 2097950-91-7) is listed as a catalog stock item by multiple suppliers (AKSci, CymitQuimica/Biosynth, Leyan) with reported purities of ≥95–98% . Its close analog, 1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole (CAS 2098011-75-5), is also commercially available from AKSci . Both compounds share the same molecular formula (C₁₁H₁₂F₃N₃; MW 243.23) but differ in N1 substituent topology. The commercial availability of both compounds at comparable purity levels (≥95%) enables direct head-to-head evaluation in parallel synthesis or SAR campaigns without requiring custom synthesis.

Synthetic Chemistry Building Block Procurement Library Synthesis

Scaffold-Class Biological Versatility: Imidazo[1,2-b]pyrazole Core vs. Monocyclic Pyrazole and Imidazole Frameworks

The imidazo[1,2-b]pyrazole fused bicyclic scaffold has demonstrated biological activity across multiple target classes including BTK kinase inhibition [1], COX-2 inhibition (imidazo[1,2-b]pyrazole derivatives: IC₅₀ = 1.20–5.68 μM vs. celecoxib IC₅₀ = 3.60 ± 0.07 μM) [2], and inhibition of fMLP-induced neutrophil chemotaxis [3]. In contrast, monocyclic pyrazole or imidazole scaffolds typically exhibit narrower target selectivity profiles. The annulated bicyclic system introduces additional hydrogen-bond acceptor capacity (3 HBA vs. 1–2 for monocycles) and a larger planar aromatic surface for π-stacking interactions with kinase hinge regions [1][2].

Kinase Inhibition COX-2 Inhibition Anti-inflammatory Drug Discovery

Recommended Research and Procurement Application Scenarios for 1-(Cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole (CAS 2097950-91-7)


Parallel SAR Evaluation of N1 Substituent Effects in BTK or Kinase Inhibitor Lead Optimization

Procure the target compound alongside its cyclopentyl (CAS 2098011-75-5) and cyclopropylmethyl (CAS 2098030-83-0) analogs to construct a matched-pair series evaluating the impact of N1 ring size on BTK inhibitory potency, as informed by the BeiGene patent disclosure encompassing N1-cycloalkylmethyl imidazo[1,2-b]pyrazoles . The topological differentiation provided by the cyclobutylmethyl group (4-membered ring, puckered conformation) can be correlated with biochemical IC₅₀ shifts to map steric tolerance within the target ATP-binding pocket.

Lipophilicity-Modulated ADME Profiling of 6-Trifluoromethyl Imidazo[1,2-b]pyrazole Building Blocks

Utilize the predicted ACD/LogP of ~2.7–2.9 for the target compound (estimated from the cyclopropylmethyl analog ACD/LogP of 2.24 plus a methylene increment) to design a LogP series for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability screening. The cyclobutylmethyl group offers a lipophilicity step between the cyclopropylmethyl (LogP 2.24) and cyclohexylmethyl (LogP ~3.3–3.5) analogs, enabling fine-tuning of permeability–solubility balance in early drug discovery .

Fragment-Based and Diversity-Oriented Synthesis Leveraging the Imidazo[1,2-b]pyrazole Bicyclic Core

Deploy the target compound as a functionalized core scaffold in a multicomponent reaction (e.g., Groebke–Blackburn–Bienaymé) or as a starting material for further derivatization at positions amenable to electrophilic or nucleophilic substitution. The bicyclic framework, with its 3 H-bond acceptor sites and extended π-surface, has demonstrated activity in COX-2 inhibition (imidazo[1,2-b]pyrazole derivatives: IC₅₀ as low as 1.20 μM) and neutrophil chemotaxis inhibition , supporting its use as a privileged fragment for anti-inflammatory and immunomodulatory target screening.

Multi-Vendor Procurement and Quality Benchmarking for Chemical Biology Studies

Source the compound from at least two independent vendors (e.g., AKSci and Leyan) at specified purities of ≥95–98% to establish inter-lot reproducibility for biological assay validation. This procurement strategy mitigates the risk of batch-dependent impurity profiles that can confound dose–response and selectivity data in cellular phenotypic screening or biochemical target engagement assays.

Quote Request

Request a Quote for 1-(cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.